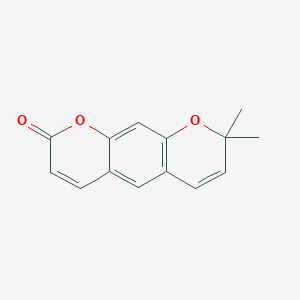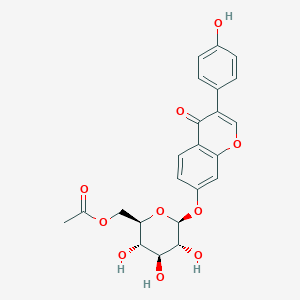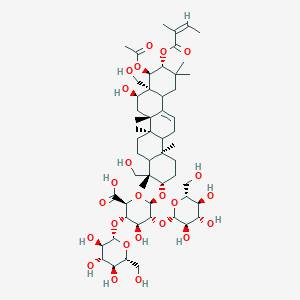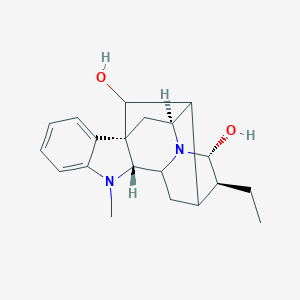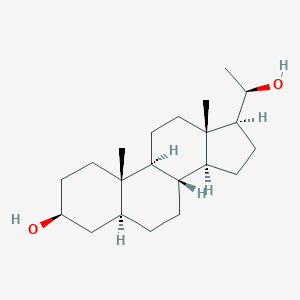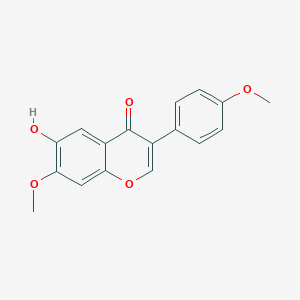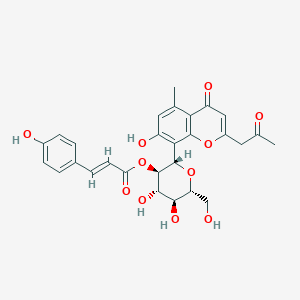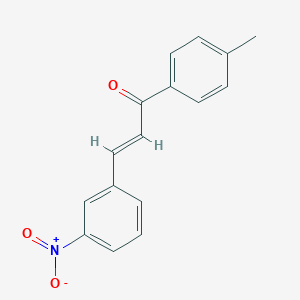
Angolensin
Overview
Description
Angolensin is an isoflavonoid compound commonly found in plants of the Pterocarpus species, such as P. erinaceus and P. indicus, as well as Pericopsis species, like P. elata and P. mooniana . Current research suggests that this naturally occurring metabolite may possess various biological activities, including anti-inflammatory and anticancer properties .
Scientific Research Applications
Bioactive Metabolite Discovery
Angolensin has been identified as a bioactive metabolite in the bark of the medicinal African plant Pericopsis (Afrormosia) laxiflora. Through bioactivity-guided fractionation using the brine shrimp test, researchers isolated angolensin along with other compounds, highlighting its potential in natural product pharmacology and medicinal chemistry (Tringali, 1995).
Chemoenzymatic Synthesis
The synthesis of angolensin has been a subject of study in chemical research. For instance, angolensin monomethyl ether was prepared via the Friedel and Craft’s reaction, demonstrating the feasibility of synthesizing this compound in the laboratory, which could be crucial for further pharmacological studies (Gupta & Seshadri, 1956).
Medicinal Properties and Pharmacological Potential
Methyl angolensate, a compound related to angolensin, isolated from Entandrophragma angolense, exhibited significant concentration-dependent inhibition of smooth muscle. It was evaluated for its effects on gastrointestinal smooth muscle, hinting at potential applications in treating gastrointestinal disorders (Orisadipe et al., 2001).
Cancer Research
Methyl angolensate has also been studied for its anticancer properties. It was found to induce apoptosis in leukemic cells, which could pave the way for its application in cancer therapy (Chiruvella et al., 2008).
Future Directions
One of the future directions for Angolensin research could be its potential use in the treatment of cancers which co-express ERα and ERβ . Two phytoestrogens, Angolensin and cosmosiin, were identified as ER dimer selective ligands . These molecules were validated using in vitro binding assays and BRET and ERE-luciferase reporter assays . Heterodimer selective concentrations were identified as 10 µM Angolensin and 1 µM cosmosiin .
Mechanism of Action
Target of Action
Angolensin is an antimicrobial agent that has been used in the treatment of inflammatory bowel disease . It has been shown to inhibit the growth of prostate cancer cells by blocking the production of a-ring and beta-sheet protein . The primary target of Angolensin is bacterial ribonucleotide reductase, an enzyme that synthesizes ribonucleotides from deoxyribonucleotides . This enzyme plays a major role in bacterial DNA replication and repair .
Mode of Action
The mechanism of action for Angolensin involves the inhibition of bacterial ribonucleotide reductase . By inhibiting this enzyme, Angolensin disrupts the process of DNA replication and repair in bacteria, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The biochemical pathway affected by Angolensin is the DNA replication and repair pathway in bacteria . By inhibiting ribonucleotide reductase, Angolensin disrupts the synthesis of ribonucleotides from deoxyribonucleotides, which are essential components of DNA . This disruption affects the downstream processes of DNA replication and repair, leading to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
It is known that all ace inhibitors bind to tissue and plasma protein . Free drug is eliminated relatively rapidly by the kidney predominantly by glomerular filtration, but binding to tissue sites means that the plasma concentration-time profile shows a long-lasting terminal elimination phase .
Result of Action
The result of Angolensin’s action is the inhibition of bacterial growth and proliferation . By disrupting the DNA replication and repair process in bacteria, Angolensin effectively inhibits the growth of these organisms . This makes Angolensin a potentially effective antimicrobial agent.
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOJFDRSZSSKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393892 | |
| Record name | Angolensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
642-39-7 | |
| Record name | 1-Propanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angolensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Angolensin and where is it found?
A1: Angolensin is a naturally occurring α-methyldeoxybenzoin found in the heartwood of Pterocarpus angolensis D.C., also known as Kiaat or Muninga. [, ] It was first isolated alongside other metabolites including the related compound (αR)-angolensin. [] Angolensin has also been identified in the bark of Pericopsis laxiflora, another African medicinal plant. []
Q2: What is the structure of Angolensin?
A2: Angolensin is a 1,2-diarylpropane with the chemical name 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one. [, ]
Q3: Can you provide the molecular formula and weight of Angolensin?
A3: The molecular formula of Angolensin is C16H16O4. Its molecular weight is 272.3 g/mol.
Q4: Has the absolute configuration of Angolensin been determined?
A4: Yes, (-)-Angolensin has been determined to possess the R configuration. [] This was established by oxidizing (-)-angolensin to yield (-)-2-(4-methoxyphenyl)propionic acid. []
Q5: How is Angolensin related to other isoflavonoids?
A5: The stereochemistry of Angolensin has been correlated with that of catechin and epicatechin through chemical conversion. [] Additionally, the relationship between its absolute configuration and other isoflavonoids has been discussed. []
Q6: What are some known metabolites of Angolensin?
A6: One known metabolite is O-demethylangolensin (ODMA), also known as 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one or 2′,4′,4″-trihydroxy-α-methyldeoxybenzoin. [] ODMA is formed by demethylation of Angolensin and can be regioselectively methylated to yield Angolensin. []
Q7: What are some of the reported biological activities of Angolensin?
A7: Angolensin, along with 2-O-methyl-angolensin and maackiain (demethylpterocarpin), was found to be bioactive in a brine shrimp test. [] This suggests potential cytotoxic properties, although further research is needed.
Q8: What are the known synthetic routes for Angolensin?
A8: Several synthetic approaches to Angolensin have been reported. [, , , , , , ] These include reduction of hydroxy and/or methoxy-substituted isoflavones using lithium aluminum hydride (LiAlH4) in refluxing tetrahydrofuran (THF). [] Another method involves the regioselective 4-O-alkylation of O-demethylangolensin at ring B using methyl iodide in dimethylformamide (DMF). []
Q9: Is there evidence of Angolensin metabolism in animals?
A9: Yes, Angolensin has been identified as a metabolite of formononetin in sheep. [, ] Radiolabeled Angolensin was detected in the urine of a ewe 6 hours after intraruminal administration of [4-14C]formononetin. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



